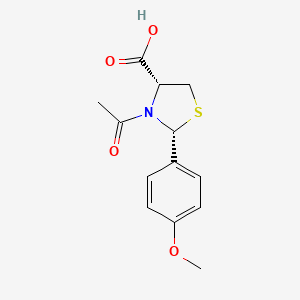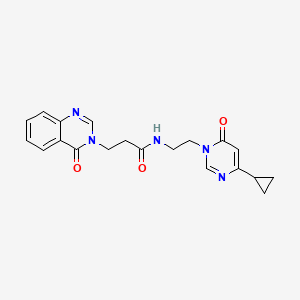![molecular formula C9H14O4 B2748121 rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis CAS No. 169873-12-5](/img/structure/B2748121.png)
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]aceticacid,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis: is a chemical compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . This compound is known for its unique cyclopropyl structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis typically involves the cyclopropanation of suitable precursors followed by esterification and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of strong bases or acids to facilitate the cyclopropanation and esterification steps.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Mecanismo De Acción
The mechanism of action of rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can impart rigidity to the molecule, influencing its binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets .
Comparación Con Compuestos Similares
- 2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, trans
- 2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]propanoic acid
Comparison: rac-2-[(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropyl]acetic acid, cis is unique due to its cis configuration, which can influence its reactivity and interactions compared to its trans isomer. The presence of the cyclopropyl group also distinguishes it from other similar compounds, imparting distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h5,7H,4H2,1-3H3,(H,10,11)/t5-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWQYIGDSLUJI-FSPLSTOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2'-benzylspiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B2748038.png)




![3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2748046.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B2748055.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748057.png)
![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)
